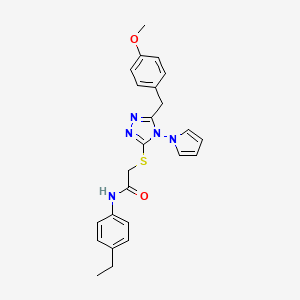
(4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone, also known as MTMQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTMQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of (4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone is not fully understood. However, it is believed that (4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. (4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase. The antimicrobial activity of (4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone is believed to be due to its ability to disrupt the bacterial cell membrane, leading to cell death. The anti-inflammatory activity of (4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone has been found to have several biochemical and physiological effects. In vitro studies have shown that (4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. (4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its anticancer activity. In addition, (4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone has been found to inhibit the production of nitric oxide, a pro-inflammatory molecule, which may contribute to its anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research studies. (4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone has also been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of (4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone is its poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone. One area of interest is the development of (4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of (4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone in more detail, which may lead to the development of more effective anticancer and anti-inflammatory therapies. Additionally, further studies are needed to determine the safety and efficacy of (4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone in animal models and ultimately in human clinical trials.
Métodos De Síntesis
(4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with 2-amino-4-methylquinoline to form an amide intermediate. This intermediate is then reacted with p-toluenesulfonyl chloride to form the desired product, (4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone. The purity of the final product can be improved using column chromatography and recrystallization techniques.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone has been studied extensively for its potential therapeutic properties. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. (4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone has also been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, (4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(4-methoxyphenyl)-[6-methyl-4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-16-4-11-20(12-5-16)31(28,29)25-21-14-17(2)6-13-23(21)26-15-22(25)24(27)18-7-9-19(30-3)10-8-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJVDGOHZHFIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(6-methyl-4-tosylquinolin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

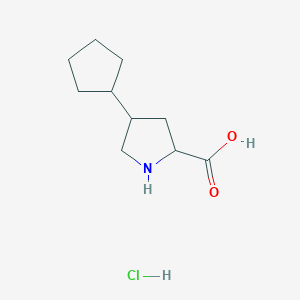
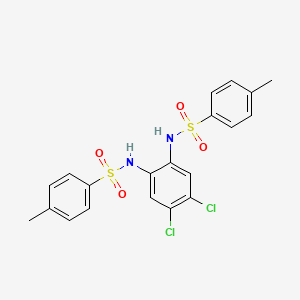
![Benzyl 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetate](/img/structure/B2968100.png)
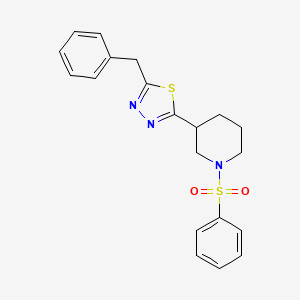
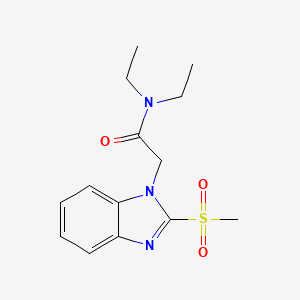
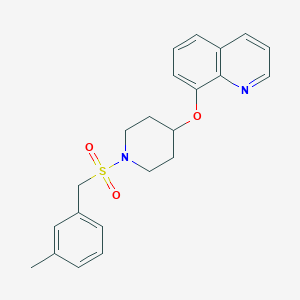
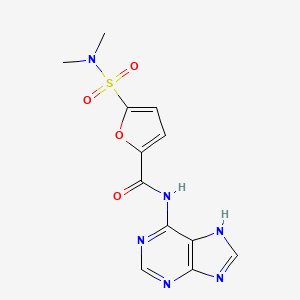
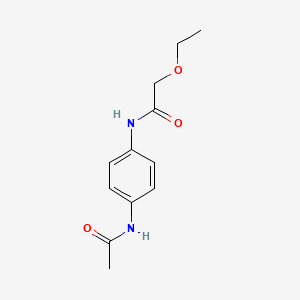
![ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B2968114.png)

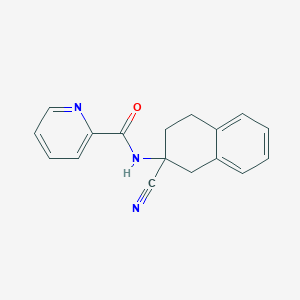
![1-[(5-Fluoropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B2968119.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2968120.png)
